3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid
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Overview
Description
3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid is an organic compound with the molecular formula C10H13NO3 It is a derivative of benzoic acid, featuring a dimethylamino group and a hydroxyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxybenzoic acid.
Dimethylamino Group Introduction:
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products
Oxidation: 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde or 3-[(Dimethylamino)methyl]-4-hydroxybenzoic ketone.
Reduction: 3-[(Dimethylamino)methyl]-4-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: Lacks the dimethylamino group, resulting in different chemical properties.
3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.
4-Hydroxy-3-nitrobenzoic acid: Contains a nitro group, leading to different reactivity.
Uniqueness
3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid is unique due to the presence of both the dimethylamino and hydroxyl groups, which confer distinct chemical and biological properties
Biological Activity
3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid, often referred to as DMAB, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C10H13NO3
- CAS Number : 103095-57-4
- Molecular Weight : 195.22 g/mol
The biological activity of DMAB is primarily attributed to its ability to interact with various molecular targets in biological systems. It has been shown to exhibit:
- Anti-inflammatory Activity : DMAB may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation.
- Analgesic Effects : Studies suggest that DMAB acts on opioid receptors, particularly the μ-opioid receptor (MOR), contributing to its analgesic properties .
Biological Activities
- Analgesic Properties
-
Antimicrobial Activity
- Preliminary investigations have indicated that DMAB possesses antimicrobial properties, making it a candidate for developing new therapeutic agents against infections.
- Toxicological Profile
Case Study 1: Analgesic Efficacy
A study conducted on the analgesic efficacy of DMAB highlighted its potential as a non-opioid analgesic alternative. The compound was tested against standard opioid analgesics in various pain models, showing comparable efficacy with reduced side effects typically associated with opioid use.
Case Study 2: Antimicrobial Testing
In vitro tests evaluated the antimicrobial activity of DMAB against several bacterial strains. Results indicated significant inhibition of growth at concentrations that were non-toxic to mammalian cells, suggesting a favorable therapeutic index.
Table 1: Biological Activities of DMAB
Table 2: Toxicological Profile of DMAB
Properties
IUPAC Name |
3-[(dimethylamino)methyl]-4-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11(2)6-8-5-7(10(13)14)3-4-9(8)12/h3-5,12H,6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOAJZWFCABKPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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